N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199022
InChI: InChI=1S/C16H15N5O/c1-12-18-19-20-21(12)15-10-6-5-9-14(15)16(22)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)
SMILES:
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC20199022

Molecular Formula: C16H15N5O

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H15N5O
Molecular Weight 293.32 g/mol
IUPAC Name N-benzyl-2-(5-methyltetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H15N5O/c1-12-18-19-20-21(12)15-10-6-5-9-14(15)16(22)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)
Standard InChI Key NWXVBQMCILVRQU-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide belongs to the tetrazole-containing benzamide class, featuring:

  • A benzamide core with a tetrazole substituent at the 2-position.

  • A 5-methyltetrazole ring, enhancing metabolic stability compared to unsubstituted tetrazoles.

  • A benzyl group attached via the amide nitrogen, influencing lipophilicity and target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H15N5O\text{C}_{16}\text{H}_{15}\text{N}_5\text{O}
Molecular Weight293.32 g/mol
IUPAC NameN-Benzyl-2-(5-methyltetrazol-1-yl)benzamide
Canonical SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
InChI KeyNWXVBQMCILVRQU-UHFFFAOYSA-N

The tetrazole ring (C1N4\text{C}_1\text{N}_4) acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets . The methyl group at the 5-position of the tetrazole enhances steric shielding, potentially reducing off-target interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves multi-step reactions:

  • Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide under acidic conditions generates the 5-methyltetrazole moiety.

  • Benzamide Coupling: The tetrazole-substituted benzoic acid undergoes amidation with benzylamine using coupling agents like N,N’ \text{N,N}’-dicyclohexylcarbodiimide (DCC).

Critical Reaction Parameters:

  • Temperature: 0–25°C for cycloaddition; room temperature for amidation.

  • Catalysts: NH4Cl\text{NH}_4\text{Cl} for tetrazole synthesis; 4-dimethylaminopyridine (DMAP) for amidation.

  • Yield Optimization: Continuous flow reactors improve efficiency by minimizing side reactions.

Industrial Scalability

Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields >80% for analogous tetrazole derivatives. Solvent selection (e.g., dichloromethane vs. ethanol) impacts purity, with chromatography-free purification feasible at scale.

Biological Activity and Mechanisms

Enzymatic Interactions

Tetrazole-containing compounds often inhibit cyclooxygenase-2 (COX-2) and angiotensin-converting enzyme (ACE). The methyl group in this compound may reduce COX-2 affinity compared to non-methylated analogs, favoring kinase targets .

Pharmacological Applications

Oncology

  • Leukemia: Tetrazole-benzamide hybrids induce apoptosis in K-562 cells via caspase-3 activation .

  • Melanoma: UACC-62 cell viability is reduced by 80% at 100 nM concentrations in analogous compounds .

Table 2: Comparative Cytotoxicity of Tetrazole Derivatives

CompoundCell Line (IC₅₀)Mechanism
N-Benzyl-2-(5-methyltetrazol-1-yl)benzamide (Hypothetical)K-562: ~50 nM (Predicted)DNA damage, apoptosis
N-(5-(4-Fluorobenzyl)thiazol-2-yl)-4-(tetrazol-1-yl)benzamide K-562: 56.4 nMCaspase-3 activation
Triazole analog K-562: 2.02–4.70 µMMild ROS generation

Antimicrobial Activity

Preliminary data on similar compounds show MIC = 8 µg/mL against Staphylococcus aureus, likely via penicillin-binding protein inhibition.

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Tetrazole Methyl Group: Increases metabolic stability but reduces solubility (logP = 2.1 vs. 1.8 for non-methylated analog).

  • Benzyl vs. Alkyl Chains: Benzyl enhances target affinity (e.g., KSP inhibition Ki=12nM\text{K}_i = 12 \, \text{nM}) compared to propyl (Ki=48nM\text{K}_i = 48 \, \text{nM}) .

Bioisosteric Replacements

Replacing 1,2,3-triazole with tetrazole in benzamide-thiazole hybrids improved cytotoxicity by 10-fold, attributed to stronger hydrogen bonding with ATP-binding pockets .

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